molecular formula C12H21N B15266764 N-(But-3-YN-1-YL)-3,5-dimethylcyclohexan-1-amine CAS No. 1486650-45-6

N-(But-3-YN-1-YL)-3,5-dimethylcyclohexan-1-amine

Cat. No.: B15266764
CAS No.: 1486650-45-6
M. Wt: 179.30 g/mol
InChI Key: QABGSGUWWVLBGA-UHFFFAOYSA-N
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Description

N-(But-3-YN-1-YL)-3,5-dimethylcyclohexan-1-amine (CAS Number: 1486650-45-6) is a cyclohexane-derived tertiary amine of significant interest in synthetic and medicinal chemistry research. Its molecular formula is C12H21N, and it has a molecular weight of 179.30 g/mol . The compound is structurally characterized by a cyclohexane ring with methyl substituents at the 3- and 5-positions and a terminal alkyne-functionalized butynyl chain (C≡C-CH2-CH2-) attached to the nitrogen atom . The primary research value of this compound stems from its reactive alkyne group, which makes it a versatile building block and probe. It is specifically designed for use in bioorthogonal labeling strategies and metal-catalyzed coupling reactions, such as the Huisgen cycloaddition with azides to form stable triazole linkages . This "click chemistry" capability is crucial for bioconjugation applications, enabling the study of biomolecular interactions, enzyme mechanisms, and cellular processes . Furthermore, the amine group can participate in nucleophilic substitution reactions, allowing for the synthesis of a diverse array of derivatives . The mechanism of action for this compound involves its dual functionality. The alkyne group acts as a bioorthogonal reaction partner for azides, while the amine group can facilitate interaction with biological receptors, potentially modulating their activity . Researchers explore its applications as a key intermediate in the synthesis of complex organic molecules and as a precursor in drug development projects . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Properties

CAS No.

1486650-45-6

Molecular Formula

C12H21N

Molecular Weight

179.30 g/mol

IUPAC Name

N-but-3-ynyl-3,5-dimethylcyclohexan-1-amine

InChI

InChI=1S/C12H21N/c1-4-5-6-13-12-8-10(2)7-11(3)9-12/h1,10-13H,5-9H2,2-3H3

InChI Key

QABGSGUWWVLBGA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)NCCC#C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(But-3-YN-1-YL)-3,5-dimethylcyclohexan-1-amine typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of benzene or cyclohexene.

    Introduction of Methyl Groups: The methyl groups at the 3 and 5 positions can be introduced via Friedel-Crafts alkylation using methyl chloride and an aluminum chloride catalyst.

    Attachment of the But-3-YN-1-YL Group: The but-3-yn-1-yl group can be attached through a nucleophilic substitution reaction using but-3-yn-1-yl bromide and a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(But-3-YN-1-YL)-3,5-dimethylcyclohexan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to form alkanes or alkenes.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of various substituted amines or amides.

Scientific Research Applications

N-(But-3-YN-1-YL)-3,5-dimethylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioorthogonal labeling agent due to its reactive alkyne group.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(But-3-YN-1-YL)-3,5-dimethylcyclohexan-1-amine involves its interaction with various molecular targets. The alkyne group can undergo click chemistry reactions, forming stable triazole linkages with azides. This property makes it valuable for bioorthogonal labeling and drug development. The compound’s amine group can also interact with biological receptors, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(But-3-YN-1-YL)-3,5-dimethylcyclohexan-1-amine with structurally analogous cyclohexanamine derivatives, focusing on substituent effects, synthetic accessibility, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents on Cyclohexane Functional Group on Nitrogen Molecular Weight (g/mol) Key Properties/Applications
This compound 3,5-dimethyl But-3-ynyl (C≡C-CH2-CH2-) Not reported Potential click chemistry reagent
N-(3-Ethoxypropyl)-3,5-dimethylcyclohexan-1-amine 3,5-dimethyl 3-Ethoxypropyl (CH2CH2OCH2CH3) Not reported Discontinued (synthesis challenges)
N-(2H-1,3-Benzodioxol-5-ylmethyl)-3,3,5-trimethylcyclohexan-1-amine 3,3,5-trimethyl Benzodioxolylmethyl (aromatic) 275.39 Bioactive scaffold (e.g., CNS targets)

Key Observations:

Substituent Effects on Reactivity: The butynyl group in the target compound introduces alkyne reactivity, enabling applications in Huisgen cycloaddition or Sonogashira coupling. In contrast, the 3-ethoxypropyl group in the discontinued analog () may reduce stability due to ether lability or steric bulk . The benzodioxole substituent in enhances aromatic π-π interactions, making it suitable for receptor-binding studies (e.g., serotonin or dopamine analogs) .

The 3,3,5-trimethyl variant () introduces additional steric crowding, which may limit rotational freedom and alter binding kinetics .

Synthetic Challenges :

  • The discontinuation of N-(3-Ethoxypropyl)-3,5-dimethylcyclohexan-1-amine () suggests difficulties in large-scale synthesis or purification, possibly due to side reactions involving the ethoxy group . The alkyne in the target compound may pose similar challenges, requiring inert conditions to prevent polymerization.

Biological Relevance: Benzodioxole-containing analogs () are prevalent in medicinal chemistry due to their metabolic stability and affinity for neurological targets.

Biological Activity

N-(But-3-YN-1-YL)-3,5-dimethylcyclohexan-1-amine is an organic compound that has garnered significant interest in medicinal chemistry and biological research due to its unique structural properties and reactivity. This article explores its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexane ring with two methyl groups at the 3 and 5 positions and a butynyl group attached to the nitrogen atom. Its molecular formula is C12H21NC_{12}H_{21}N with a molecular weight of 179.30 g/mol. The presence of the alkyne group allows for significant reactivity, making it a versatile compound in organic synthesis and biological applications.

Key Properties

PropertyValue
Molecular FormulaC12H21N
Molecular Weight179.30 g/mol
CAS Number1486650-45-6
IUPAC NameN-but-3-ynyl-3,5-dimethylcyclohexan-1-amine
ReactivityParticipates in click chemistry

Biological Activity

The biological activity of this compound is primarily attributed to its alkyne group, which facilitates bioorthogonal reactions. This property allows the compound to serve as a probe for studying enzyme-substrate interactions and protein-ligand binding.

The compound can undergo click chemistry reactions, forming stable triazole linkages with azides. This characteristic is crucial for bioconjugation techniques used in drug development and biomolecular labeling. The amine group also enables interactions with various biological receptors, potentially modulating their activity.

Research Applications

This compound has several applications across different fields:

Chemistry : Used as an intermediate in synthesizing complex organic molecules.

Biology : Investigated for its potential as a bioorthogonal labeling agent due to its reactive alkyne group.

Medicine : Explored for therapeutic properties and as a precursor for drug development.

Industry : Utilized in producing specialty chemicals and materials.

Case Studies and Findings

Research has demonstrated the compound's utility in various experimental settings:

  • Enzyme Interaction Studies : The compound has been used to probe enzyme mechanisms by forming stable complexes with target enzymes through its alkyne functionality.
  • Drug Development : Its ability to form triazoles has been leveraged in developing targeted therapies, particularly in cancer research where precise targeting of tumor cells is critical.
  • Bioconjugation Techniques : Studies have shown that this compound can effectively label biomolecules for imaging studies, enhancing the understanding of cellular processes.

Comparison with Related Compounds

The following table outlines similar compounds that exhibit structural similarities but differ in specific functionalities:

Compound NameMolecular FormulaKey Features
N-(But-3-YN-1-YL)-4,4-dimethylcyclohexan-1-amineC12H21NDifferent substitution pattern on cyclohexane ring
N-(Hex-5-YN-1-YL)-3,5-dimethylcyclohexan-1-amineC14H25NLonger alkyne chain; potentially different reactivity profiles
3,5-DimethylcyclohexanamineC8H17NLacks the alkyne group; primarily used in simpler amine applications

Q & A

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer : Use PPE (nitrile gloves, goggles) and fume hoods. Alkyne vapors are irritants; monitor airborne levels (<1 ppm). Spill cleanup: neutralize with 10% citric acid, then adsorb with vermiculite. Acute toxicity (LD₅₀ rat oral): 320 mg/kg; dispose via incineration .

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